An In-depth Technical Guide to 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene
An In-depth Technical Guide to 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene
CAS Number: 954137-48-5 Molecular Formula: C₁₉H₁₅Br Molecular Weight: 323.23 g/mol
This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic pathway, key reactions, and potential applications of 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene. This document is intended for researchers and scientists in the fields of organic synthesis, materials science, and drug development.
Introduction and Overview
5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene is a polycyclic aromatic hydrocarbon (PAH) derivative. The benzo[c]fluorene core is a rigid, planar, and electron-rich scaffold, which makes it an attractive building block for advanced materials. The introduction of a bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling reactions, allowing for the synthesis of more complex, functionalized molecules.[1] The gem-dimethyl group at the 7-position enhances the solubility of the molecule in organic solvents and can improve the morphological stability of thin films in solid-state devices, a crucial factor in the performance of organic electronics.[1]
The parent compound, benzo[c]fluorene, is a known component of coal tar and has been studied for its mutagenic properties.[2] However, the functionalized derivatives, such as the topic of this guide, are primarily of interest for their potential in materials science, particularly in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1]
Physicochemical and Spectroscopic Properties
A summary of the known and predicted physicochemical properties of 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene is presented in the table below.
| Property | Value | Source |
| CAS Number | 954137-48-5 | [3] |
| Molecular Formula | C₁₉H₁₅Br | [3] |
| Molecular Weight | 323.23 g/mol | [3] |
| Appearance | White to off-white solid | General supplier data |
| Purity | ≥98% | [3] |
| Storage | Store at room temperature | [3] |
| Predicted LogP | 5.91 | [3] |
| Topological Polar Surface Area | 0 Ų | [3] |
Solubility
As a polycyclic aromatic hydrocarbon, 5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene is expected to have low solubility in water but good solubility in many common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), chloroform, toluene, and N,N-dimethylformamide (DMF).[4][5][6] The gem-dimethyl group should further enhance its solubility compared to the parent benzo[c]fluorene.[1]
Predicted Spectroscopic Data
¹H NMR (predicted, in CDCl₃, 500 MHz): The spectrum is expected to show a complex pattern of aromatic protons in the range of δ 7.0-8.5 ppm. The protons on the benzo[c]fluorene core will likely appear as doublets, triplets, and multiplets, with coupling constants typical for aromatic systems (J ≈ 7-9 Hz for ortho-coupling, J ≈ 1-3 Hz for meta-coupling). The two methyl groups at the 7-position will appear as a sharp singlet at approximately δ 1.5-1.7 ppm.
¹³C NMR (predicted, in CDCl₃, 125 MHz): The spectrum will be characterized by a multitude of signals in the aromatic region (δ 120-150 ppm), corresponding to the various quaternary and protonated carbon atoms of the fused ring system. The carbon atom bearing the bromine (C-5) would likely be found in the lower end of this range (around δ 120-125 ppm). The quaternary carbon at the 7-position is expected around δ 45-50 ppm, and the methyl carbons will produce a signal around δ 25-30 ppm.
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity at m/z = 322 and 324, corresponding to the [M]⁺ and [M+2]⁺ ions due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.
Proposed Synthesis Pathway
Caption: Proposed synthesis of 5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene.
Step-by-Step Proposed Protocol
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Synthesis of 2-Bromo-1,1-dimethyl-1H-inden-3(2H)-one: To a solution of 2-bromo-1-indanone in anhydrous THF at 0 °C, sodium hydride (2.2 equivalents) is added portion-wise. The mixture is stirred for 30 minutes, followed by the dropwise addition of methyl iodide (2.2 equivalents). The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
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Synthesis of 7,7-Dimethyl-7H-benzo[c]fluoren-5(6H)-one: The dimethylated intermediate is subjected to a base-catalyzed self-condensation reaction. This can be achieved by heating the compound in the presence of a strong base like potassium tert-butoxide in a high-boiling solvent such as toluene or xylene.
-
Synthesis of 7,7-Dimethyl-7H-benzo[c]fluoren-5-ol: The resulting ketone is reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride in methanol at room temperature.
-
Synthesis of 7,7-Dimethyl-7H-benzo[c]fluorene: The alcohol is then converted to the fully aromatic benzo[c]fluorene core. This can be achieved through a dehydration followed by aromatization, potentially catalyzed by an acid such as trifluoromethanesulfonic acid (TfOH), or through a reduction of the benzylic alcohol using catalytic hydrogenation (e.g., H₂, Pd/C).
-
Bromination to 5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene: The final step is the selective bromination at the 5-position. This can be accomplished using N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF at room temperature. The 5-position is electronically activated and is a likely site for electrophilic aromatic substitution.
Chemical Reactivity and Key Transformations
The bromine atom at the 5-position of 5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene is the primary site of reactivity, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the benzo[c]fluorene core and various aryl or vinyl groups.[8][9][10][11][12]
Caption: General scheme for Suzuki-Miyaura coupling.
Experimental Protocol (General):
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In a reaction vessel, 5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0-3.0 eq.) are combined.
-
The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), is added.
-
The reaction mixture is heated with stirring (typically 80-110 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for extending the π-conjugation of the system.[13][14][15][16]
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- 6. Polycyclic aromatic hydrocarbons - WHO Guidelines for Indoor Air Quality: Selected Pollutants - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. scribd.com [scribd.com]

